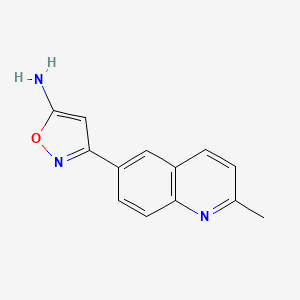

5-Amino-3-(2-methyl-6-quinolyl)isoxazole

Description

Significance of Isoxazole (B147169) and Quinoline (B57606) Scaffolds in Organic and Medicinal Chemistry

The isoxazole ring is a key building block in medicinal chemistry, valued for its contribution to the molecular architecture and pharmacological profile of a wide array of therapeutic agents. nih.gov Its derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive properties. mdpi.comfrontiersin.org The isoxazole nucleus is a structural component of several commercially available drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, highlighting its clinical relevance. mdpi.com The electronic properties of the isoxazole ring and its ability to act as a bioisosteric replacement for other functional groups make it a valuable tool for medicinal chemists in optimizing lead compounds. nih.gov

The quinoline scaffold is equally, if not more, significant in the realm of drug discovery. nih.gov Recognized as a "privileged scaffold," quinoline derivatives are abundant in nature and have been extensively explored in synthetic medicinal chemistry. iucr.org This ring system is central to the structure of numerous pharmaceuticals with applications spanning various therapeutic areas, including antimalarial agents like quinine (B1679958) and chloroquine, antibacterial compounds, and anticancer drugs. wikipedia.org The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. pharmaguideline.com Its derivatives have been shown to exert their effects through diverse mechanisms, such as DNA intercalation, enzyme inhibition, and receptor modulation. nih.gov

Historical Context of Related Amino-Isoxazole and Methylquinoline Derivatives in Research

Research into amino-isoxazole derivatives has a rich history, driven by their utility as synthetic intermediates and their inherent biological activities. 5-aminoisoxazoles, in particular, are important precursors in the synthesis of sulfisoxazoles, a class of therapeutic agents with known antibacterial properties. google.com Various synthetic methods have been developed over the decades to access these compounds, reflecting their importance in organic synthesis. researchgate.netnih.gov Studies have explored the diverse pharmacological potential of amino-isoxazoles, with derivatives showing promise as immunosuppressive and immunomodulatory agents. mdpi.commdpi.com The amino group on the isoxazole ring provides a convenient handle for further chemical modification, allowing for the creation of extensive libraries of compounds for structure-activity relationship studies. nih.gov

The study of methylquinoline derivatives also has deep roots in chemical research. Quinoline itself was first isolated from coal tar in 1834. iipseries.org Early research focused on derivatives like those found in cinchona alkaloids, which were crucial in the fight against malaria. iipseries.org The development of synthetic methods, such as the Skraup and Doebner-von Miller reactions, opened the door to a vast array of substituted quinolines. pharmaguideline.comiipseries.org Methylquinolines, specifically, have been investigated for a range of applications. For instance, 2- and 4-methylquinoline (B147181) derivatives serve as precursors to cyanine (B1664457) dyes. wikipedia.org Furthermore, the position of the methyl group on the quinoline ring can significantly influence the biological activity of the molecule, a key aspect explored in structure-activity relationship studies of quinoline-based therapeutic agents. iucr.org

Rationale for the Investigation of 5-Amino-3-(2-methyl-6-quinolyl)isoxazole

The specific investigation of a hybrid molecule like this compound is underpinned by several key scientific rationales. By combining two well-established pharmacophores, researchers aim to create a novel chemical entity with potentially enhanced or entirely new properties.

A primary motivation for studying this compound is to elucidate the structure-activity relationship (SAR) of quinoline-isoxazole hybrids. gardp.orgwikipedia.org The analysis of how the spatial arrangement of the isoxazole and quinoline rings, along with the positioning of the amino and methyl substituents, influences biological activity is crucial for rational drug design. drugdesign.org By systematically modifying the structure of this compound and assessing the impact on its biological targets, researchers can gain valuable insights into the key molecular features responsible for its activity. nih.govnih.gov This knowledge can then be used to design more potent and selective analogues. For instance, studies on other trisubstituted isoxazoles have demonstrated how modifications at different positions can significantly alter potency and selectivity for biological targets. dundee.ac.uk

The synthesis of a molecule with the complexity of this compound is a challenge that drives innovation in synthetic organic chemistry. Developing efficient and regioselective methods to construct the isoxazole ring onto a pre-existing quinoline scaffold, or vice versa, contributes to the broader toolkit of synthetic methodologies. tandfonline.comjocpr.com Research into the synthesis of such hybrids often involves multi-step reaction sequences and may utilize modern synthetic techniques like microwave-assisted synthesis or multicomponent reactions to improve yields and reduce reaction times. jocpr.comrsc.org The successful synthesis of this target molecule provides a practical demonstration of synthetic strategies that can be applied to other complex heterocyclic systems. nih.gov

This compound can be viewed as a versatile molecular scaffold or precursor for the synthesis of more complex chemical entities. The primary amino group at the 5-position of the isoxazole ring is a particularly attractive site for further derivatization. It can be acylated, alkylated, or used in the formation of other functional groups, allowing for the generation of a library of related compounds. These new derivatives can then be used as chemical probes to study biological pathways and mechanisms of action. The ability to systematically modify the structure and observe the corresponding changes in biological effect is fundamental to mechanistic studies in chemical biology and medicinal chemistry.

Illustrative Data for this compound

Disclaimer: The following data are representative and predictive, based on the analysis of the compound's constituent fragments. Specific experimental values are not available in the cited literature.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O |

| Molecular Weight | 225.25 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated >150 °C |

| Boiling Point | Estimated >400 °C |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring (approx. 7.0-8.5 ppm), a singlet for the isoxazole proton, a singlet for the amino protons (broad), and a singlet for the methyl group protons (approx. 2.5 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline and isoxazole rings, as well as the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group, approx. 3300-3500 cm⁻¹), C=N and C=C stretching (aromatic rings, approx. 1500-1600 cm⁻¹), and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Table 3: Potential Areas for Biological Investigation

| Biological Activity | Rationale |

|---|---|

| Anticancer | Both quinoline and isoxazole scaffolds are present in numerous anticancer agents. nih.gov |

| Anti-inflammatory | Many isoxazole derivatives, such as valdecoxib, are known for their anti-inflammatory properties. frontiersin.org |

| Antibacterial | The quinoline core is fundamental to many antibacterial drugs, and aminoisoxazoles are precursors to sulfonamides. google.com |

| Immunomodulatory | Certain isoxazole derivatives have shown immunosuppressive or immunostimulatory effects. nih.gov |

| Antiviral | Various heterocyclic compounds containing nitrogen and oxygen have been investigated for antiviral activity. |

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

3-(2-methylquinolin-6-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C13H11N3O/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,14H2,1H3 |

InChI Key |

GTOUMVPPGYACBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C3=NOC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 5 Amino 3 2 Methyl 6 Quinolyl Isoxazole

Retrosynthetic Analysis of 5-Amino-3-(2-methyl-6-quinolyl)isoxazole

A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the isoxazole (B147169) ring, a common strategy for simplifying complex heterocyclic structures. The formation of the 5-aminoisoxazole ring via a [3+2] cycloaddition reaction is a powerful and convergent approach. This leads to the disconnection of the C3-C4 and O-C5 bonds of the isoxazole.

This retrosynthetic pathway identifies two key synthons: a 2-methyl-6-quinolyl nitrile oxide (a 1,3-dipole) and a two-carbon dipolarophile equivalent that can introduce the C4, C5, and the 5-amino group. A suitable dipolarophile for this purpose would be an enamine, an ynamine, or a related species like cyanamide (B42294). This strategy allows for the late-stage introduction of the isoxazole ring onto a pre-functionalized quinoline (B57606) core, which is an efficient approach for creating analogues for structure-activity relationship studies.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule relies on the efficient preparation of two key precursors: the 2-methyl-6-quinolyl moiety functionalized for nitrile oxide generation and a suitable precursor for the 5-aminoisoxazole ring.

Synthesis of the 2-Methyl-6-quinolyl Moiety

The primary precursor for the quinoline portion of the molecule is 2-methylquinoline-6-carbaldehyde (B33555) . This intermediate contains the necessary aldehyde functional group at the 6-position, which can be readily converted into a nitrile oxide.

Several established methods can be employed for the synthesis of substituted quinolines. organic-chemistry.org One of the most direct methods for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . iucr.org This reaction involves the formylation of an electron-rich aromatic compound, such as an N-arylacetamide, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide). iucr.org

An alternative approach involves the direct oxidation of a methyl group at the 6-position of the 2-methylquinoline (B7769805) ring. However, selective oxidation can be challenging. A more controlled multi-step synthesis might start from a precursor like 4-methoxy-N-(prop-1-en-2-yl)aniline, which can undergo cyclization followed by demethylation and oxidation to yield the desired aldehyde.

Another viable route is the functionalization of a pre-formed 2-methylquinoline. For instance, 2-methylquinoline can be synthesized via metal-free methods involving the cyclization of 2-styrylanilines. nih.gov Subsequent functionalization at the 6-position would then be required to introduce the aldehyde group.

Table 1: Comparison of Synthetic Routes to 2-Methylquinoline-6-carbaldehyde

| Synthetic Method | Precursors | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | N-(4-methylphenyl)acetamide or related anilide | POCl₃, DMF | Direct formylation, good for electron-rich systems. iucr.org | Requires activated substrate, regioselectivity can be an issue. |

| Oxidation of 6-methyl-2-methylquinoline | 6-methyl-2-methylquinoline | Oxidizing agents (e.g., SeO₂, MnO₂) | Potentially fewer steps if starting material is available. | Risk of over-oxidation or reaction at the 2-methyl group. |

| Multi-step from Aniline Derivative | 4-methoxy-N-(prop-1-en-2-yl)aniline | Vilsmeier reagent, demethylating agent, oxidizing agent | Controlled synthesis with well-defined steps. | Longer synthetic sequence. |

Preparation of Isoxazole Ring Precursors

The retrosynthetic analysis points to a nitrile oxide cycloaddition strategy. The precursor required to form the C4-C5-NH₂ fragment of the 5-aminoisoxazole ring is a dipolarophile. To achieve the desired substitution pattern, an enamine or a related species is an ideal candidate. Specifically, α-cyanoenamines have been shown to react regioselectively with nitrile oxides to yield 5-aminoisoxazoles. nih.govresearchgate.net In this reaction, the intermediate isoxazoline (B3343090) is typically not isolated and aromatizes to the isoxazole. nih.gov

Another potential dipolarophile is cyanamide (H₂N-C≡N) . The reaction of a nitrile oxide with the cyano group of cyanamide would directly install the 5-amino group on the resulting isoxazole ring.

Direct Synthetic Routes to this compound

The final assembly of the target molecule involves the formation of the isoxazole ring through a cycloaddition reaction.

Cycloaddition Reactions in Isoxazole Ring Formation

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a highly efficient and regioselective method for constructing isoxazoline and isoxazole rings, respectively. nih.govresearchgate.net This reaction is a cornerstone of heterocyclic synthesis due to its versatility and high atom economy.

The key steps for the synthesis of this compound via this route are:

Formation of 2-methylquinoline-6-carbaldehyde oxime: The precursor, 2-methylquinoline-6-carbaldehyde, is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding aldoxime. This is a standard and high-yielding condensation reaction.

In situ generation of 2-methyl-6-quinolyl nitrile oxide: The aldoxime is then converted to the highly reactive nitrile oxide intermediate. This is typically done in situ to avoid isolation of the potentially unstable nitrile oxide. Common methods for this transformation include:

Dehydrohalogenation of a hydroximoyl halide: The oxime can be converted to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS), followed by elimination with a non-nucleophilic base (e.g., triethylamine).

Oxidation of the aldoxime: A milder method involves the direct oxidation of the aldoxime using reagents such as sodium hypochlorite (B82951) (bleach) or tert-butyl hypochlorite. mdpi.comchemtube3d.comelectronicsandbooks.com

[3+2] Cycloaddition: The generated 2-methyl-6-quinolyl nitrile oxide is immediately trapped by a suitable dipolarophile. As discussed, a reagent like an α-cyanoenamine or cyanamide would serve this purpose. The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form the five-membered isoxazole ring. nih.gov The use of an α-cyanoenamine would lead to a 5-aminoisoxazole after the elimination of HCN from the initial cycloadduct. nih.gov

Table 2: Proposed Reaction Scheme for the Final Cycloaddition Step

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Oxime Formation | 2-methylquinoline-6-carbaldehyde | NH₂OH·HCl, Base (e.g., NaOAc, Pyridine) | 2-methylquinoline-6-carbaldehyde oxime |

| 2. Nitrile Oxide Generation & Cycloaddition | 2-methylquinoline-6-carbaldehyde oxime, Dipolarophile (e.g., α-cyanoenamine) | Oxidant (e.g., NaOCl) or Chlorinating agent (e.g., NCS) followed by Base (e.g., Et₃N) | This compound |

The regioselectivity of the cycloaddition is a critical aspect. In the reaction of an aryl nitrile oxide with an enamine, the electronics of the reactants generally favor the formation of the 5-substituted regioisomer.

Ring Closure Reactions Involving Hydroxylamine Derivatives

The formation of the isoxazole ring through cyclization reactions involving hydroxylamine or its derivatives is a cornerstone of heterocyclic synthesis. These reactions typically proceed by the condensation of hydroxylamine with a 1,3-dicarbonyl compound or an equivalent synthon, leading to the formation of the N-O bond and subsequent ring closure.

A prominent pathway for synthesizing 5-aminoisoxazoles involves the reaction of hydroxylamine with β-ketonitriles. In the context of this compound, the key precursor would be 3-oxo-3-(2-methyl-6-quinolyl)propanenitrile. The reaction mechanism commences with the nucleophilic attack of hydroxylamine on the ketone carbonyl group, forming an oxime intermediate. This is followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the carbon of the nitrile group. The subsequent tautomerization and cyclization yield the stable 5-amino-isoxazole ring. The reaction of hydroxylamine with allenic or acetylenic nitriles also serves as a direct route to 5-aminoisoxazoles, where hydroxylamine adds across the unsaturated system to initiate cyclization. rsc.org

Multi-component Reaction Approaches to 5-Amino-Isoxazole Derivatives

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like 5-amino-isoxazole derivatives in a single synthetic operation. nih.gov These one-pot reactions combine three or more starting materials, minimizing waste and simplifying purification processes.

A well-established MCR for 5-amino-isoxazoles involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and hydroxylamine hydrochloride. nih.gov To synthesize the target compound, 2-methylquinoline-6-carbaldehyde would serve as the aldehyde component. The reaction is believed to proceed via two potential mechanistic pathways:

Knoevenagel Condensation First: The reaction begins with a Knoevenagel condensation between 2-methylquinoline-6-carbaldehyde and malononitrile (B47326) to form an arylidenemalononitrile intermediate. Hydroxylamine then adds to this intermediate in a Michael-type addition, followed by intramolecular cyclization to form the 5-amino-isoxazole product. nih.gov

Aldoxime Formation First: Alternatively, the aldehyde can first react with hydroxylamine to form an aldoxime, which then reacts with the active methylene compound. However, studies suggest the Knoevenagel-first pathway is often more efficient for achieving the desired isoxazole. nih.gov

This MCR approach is highly versatile and has been successfully applied to a wide range of aryl and heteroaryl aldehydes. nih.govmdpi.com

Catalyst-Mediated Synthetic Pathways (e.g., Metal-Free Methods)

The efficiency of isoxazole synthesis, particularly through MCRs, is often enhanced by the use of catalysts. In line with the principles of green chemistry, significant research has focused on developing metal-free catalytic systems. nih.gov These catalysts are typically less toxic, cheaper, and easier to handle than their metal-based counterparts.

Organocatalysts and environmentally benign media have proven effective. For instance, a deep eutectic solvent (DES) composed of glycerol (B35011) and potassium carbonate (K2CO3) acts as both the solvent and a basic catalyst, promoting the MCR of aldehydes, malononitrile, and hydroxylamine at room temperature with high yields. nih.gov The basic nature of the K2CO3 is crucial for facilitating the initial Knoevenagel condensation.

Other successful metal-free catalysts include:

Amine-functionalized cellulose (B213188): A biodegradable and reusable heterogeneous catalyst that works efficiently in aqueous media. mdpi.com

Glutamic acid: An eco-friendly and biodegradable organocatalyst used for MCRs in ethanol (B145695). researchgate.net

Basic catalysts: Simple bases like triethylamine (B128534) or sodium hydrogen carbonate are often sufficient to promote the cycloaddition reactions that form the isoxazole ring, particularly in the synthesis of N-Boc protected aminoisoxazoles from chloroximes. rsc.org

These catalyst-mediated pathways offer advantages such as mild reaction conditions, shorter reaction times, and improved product yields. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and minimize side-product formation.

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature can profoundly influence the outcome of isoxazole synthesis. In multi-component reactions, solvents can affect reactant solubility, reaction rates, and even mechanistic pathways.

Studies have shown that for certain catalyst systems, water is an excellent solvent, aligning with green chemistry principles. mdpi.com For the MCR catalyzed by amine-functionalized cellulose, water was found to be the optimal solvent, allowing the reaction to proceed efficiently at room temperature. mdpi.com In other cases, deep eutectic solvents like a glycerol/K2CO3 mixture have been employed, providing a green catalytic medium. nih.gov In this system, room temperature was identified as the optimal condition, as an increase in temperature led to a decrease in product yield. nih.gov While many modern syntheses are optimized for room temperature, traditional methods may involve heating or refluxing in organic solvents like ethanol or DMF to drive the reaction to completion. nih.govresearchgate.net

| Catalyst/Solvent System | Optimal Temperature | Key Observation | Reference |

|---|---|---|---|

| Glycerol/K2CO3 | Room Temperature | Increased temperature led to a decrease in product yields. | nih.gov |

| Amine-functionalized Cellulose/Water | Room Temperature | Water was determined to be the best solvent for this green, one-pot reaction. | mdpi.com |

| Aqueous DMF | 100 °C | Heating was required to drive the reaction for the synthesis of 3-arylaminoisoxazoles. | nih.gov |

| Aqueous Ethanol | Reflux | Reflux conditions were used for the synthesis of 5-aminoisoxazoles from thiocarbamoylcyanoacetates. | researchgate.net |

Catalyst Selection and Loading

The selection of an appropriate catalyst and its optimal loading are critical for maximizing reaction efficiency. A wide array of catalysts, including acids, bases, and heterogeneous systems, have been reported for the synthesis of isoxazole derivatives. researchgate.net

For the three-component synthesis of isoxazol-5(4H)-ones, a model reaction was used to screen various catalysts and optimize the loading. In one study, propylamine-functionalized cellulose was identified as a highly effective heterogeneous catalyst. The catalyst loading was systematically varied to determine the optimal amount. It was found that 14 mg of the catalyst provided the best result, achieving a 97% yield in just 25 minutes. Using less catalyst resulted in lower yields and longer reaction times, while using more did not offer any significant advantage. mdpi.compreprints.org This highlights the importance of fine-tuning catalyst concentration to balance reaction rate, yield, and cost.

| Entry | Catalyst Loading (mg) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 2 | 180 | 25 |

| 2 | 4 | 120 | 40 |

| 3 | 6 | 90 | 58 |

| 4 | 8 | 60 | 72 |

| 5 | 10 | 45 | 80 |

| 6 | 12 | 30 | 91 |

| 7 | 14 | 25 | 97 |

Steric and Electronic Influences on Reaction Efficiency

The efficiency of synthesizing 3-substituted-5-aminoisoxazoles via multi-component reactions is also influenced by the steric and electronic properties of the aldehyde substrate. The 2-methyl-6-quinolyl moiety of the target compound is a large, electron-rich heterocyclic system.

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be understood by examining the well-established mechanisms for the formation of the isoxazole ring. The most probable synthetic route involves the cyclization of a chalcone (B49325) precursor with hydroxylamine. This section elucidates the proposed mechanistic pathways for this key isoxazole annulation step, focusing on the intermediates and transition states that govern the reaction.

Proposed Mechanistic Pathways for Isoxazole Annulation

The formation of the isoxazole ring in the synthesis of this compound likely proceeds through the reaction of a chalcone intermediate with hydroxylamine hydrochloride. derpharmachemica.comresearchgate.netnih.govresearchgate.net The chalcone itself would be synthesized via a Claisen-Schmidt condensation. nih.gov The subsequent cyclization with hydroxylamine is the crucial step for forming the heterocyclic core.

A plausible mechanistic pathway for the isoxazole annulation involves several key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of hydroxylamine (NH₂OH) on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This Michael addition leads to the formation of an enolate intermediate. nih.gov

Proton Transfer and Oxime Formation: The enolate intermediate undergoes proton transfer, and the amino group of the hydroxylamine then attacks the carbonyl carbon. This is followed by the elimination of a water molecule to form an oxime intermediate. chegg.comwpmucdn.com

Intramolecular Cyclization: The hydroxyl group of the oxime then acts as a nucleophile, attacking the β-carbon and leading to the formation of a five-membered heterocyclic ring, an isoxazoline intermediate. nih.gov

Dehydration/Aromatization: The final step involves the elimination of a molecule of water from the isoxazoline intermediate, resulting in the formation of the stable, aromatic isoxazole ring. youtube.com

Role of Intermediates and Transition States

The mechanistic pathway for isoxazole annulation is characterized by a series of intermediates and transition states that dictate the reaction's progress and outcome.

Key Intermediates:

Enolate Intermediate: Formed immediately after the initial Michael addition of hydroxylamine to the chalcone. Its stability influences the rate of the initial addition.

Oxime Intermediate: A crucial intermediate formed after the condensation of the hydroxylamine's amino group with the chalcone's carbonyl group. chegg.comrsc.org The formation of the oxime is a critical step that sets up the subsequent intramolecular cyclization.

Isoxazoline Intermediate: This five-membered, non-aromatic heterocyclic ring is the product of the intramolecular cyclization of the oxime. Its formation is often the rate-determining step in the cyclization phase.

The following table summarizes the key intermediates in the proposed reaction mechanism:

| Intermediate Name | Structure Description | Role in the Mechanism |

| Enolate Intermediate | Anionic species with a negative charge on the oxygen of the former carbonyl group and a new C-N bond. | Initial product of the nucleophilic addition of hydroxylamine to the chalcone. |

| Oxime Intermediate | Contains a C=N double bond with a hydroxyl group attached to the nitrogen. | Sets up the geometry for the subsequent intramolecular cyclization. |

| Isoxazoline Intermediate | A five-membered heterocyclic ring containing one double bond. | The direct precursor to the final isoxazole product. |

Transition States:

The conversion between these intermediates proceeds through various transition states. The transition state for the initial Michael addition will involve the approach of the hydroxylamine nucleophile to the β-carbon of the chalcone. The subsequent intramolecular cyclization will proceed through a cyclic transition state where the oxime's hydroxyl group is forming a bond with the β-carbon. The geometry and energy of this transition state will be influenced by the substituents on the chalcone precursor. The final dehydration step to form the aromatic isoxazole also involves a transition state leading to the elimination of water.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 3 2 Methyl 6 Quinolyl Isoxazole

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula.

In the analysis of 5-Amino-3-(2-methyl-6-quinolyl)isoxazole, the expected monoisotopic mass would be calculated based on its molecular formula, C₁₃H₁₁N₃O. An experimentally obtained high-resolution mass spectrum would be expected to show a protonated molecular ion peak ([M+H]⁺) that closely matches the calculated value, typically within a few parts per million (ppm). This level of accuracy is essential to differentiate the target compound from other potential isomers or compounds with the same nominal mass.

Table 1: Expected High-Resolution Mass Spectrometry Data for C₁₃H₁₁N₃O

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₁N₃O |

| Calculated Monoisotopic Mass | 225.0902 |

| Expected [M+H]⁺ Ion | 226.0975 |

| Expected [M+Na]⁺ Ion | 248.0794 |

The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Key fragments would likely correspond to the stable quinoline (B57606) and isoxazole (B147169) ring systems, providing additional evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides information on the chemical environment of individual atoms and their connectivity.

The ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to the protons of the quinoline, isoxazole, methyl, and amino groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline-H (aromatic) | 7.5 - 8.5 | m |

| Isoxazole-H (C4-H) | ~6.0 - 6.5 | s |

| Amino-NH₂ | 5.0 - 6.0 (broad) | s (br) |

| Methyl-CH₃ | ~2.5 - 2.7 | s |

The aromatic protons of the quinoline ring would appear in the downfield region (7.5 - 8.5 ppm) due to the deshielding effect of the aromatic ring current. The single proton on the isoxazole ring (at the C4 position) would likely appear as a singlet in the range of 6.0 - 6.5 ppm. The protons of the amino group are expected to produce a broad singlet, the chemical shift of which can be solvent-dependent. The methyl group protons would give rise to a sharp singlet further upfield, around 2.5 - 2.7 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isoxazole C=N (C3) | ~160 - 165 |

| Isoxazole C-NH₂ (C5) | ~170 - 175 |

| Isoxazole CH (C4) | ~95 - 100 |

| Quinoline C (aromatic) | 120 - 150 |

| Quinoline C-CH₃ (C2) | ~155 - 160 |

| Methyl C | ~20 - 25 |

The carbons of the isoxazole ring are expected at characteristic chemical shifts, with the C3 and C5 carbons appearing significantly downfield due to their attachment to electronegative atoms. The aromatic carbons of the quinoline ring would resonate in the typical aromatic region.

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, which would be particularly useful for assigning the protons within the quinoline ring system by tracing the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum. For example, the isoxazole C4-H proton signal would correlate with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the protons of the quinoline ring and the C3 carbon of the isoxazole ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help to confirm the stereochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H stretch (amino) | 3300 - 3500 | IR, Raman |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (methyl) | 2850 - 3000 | IR, Raman |

| C=N stretch (quinoline, isoxazole) | 1600 - 1680 | IR, Raman |

| C=C stretch (aromatic) | 1450 - 1600 | IR, Raman |

| N-H bend (amino) | 1550 - 1650 | IR |

| C-N stretch | 1250 - 1350 | IR |

| C-O stretch (isoxazole) | 1000 - 1300 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The extensive conjugation in this compound, encompassing both the quinoline and isoxazole ring systems, would be expected to result in strong UV absorption.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions within the conjugated system. The position of the absorption maxima (λ_max) would be indicative of the extent of conjugation. It is anticipated that the primary absorption bands would appear in the range of 250-350 nm. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolyl-isoxazole core.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Comprehensive searches for crystallographic data on this compound did not yield specific results for this compound. However, analysis of closely related isoxazole derivatives provides insights into the potential solid-state characteristics of this molecule.

Crystal Packing and Intermolecular Interactions

No experimental data on the crystal packing and intermolecular interactions of this compound are currently available in the surveyed literature.

Absolute Configuration Determination

There is no information available regarding the determination of the absolute configuration of this compound by X-ray crystallography.

Theoretical and Computational Investigations of 5 Amino 3 2 Methyl 6 Quinolyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5-Amino-3-(2-methyl-6-quinolyl)isoxazole, these calculations would provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.

An analysis of the electronic structure would be the first step in characterizing the molecule. This would involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and its kinetic stability.

Further analysis using Fukui functions would be necessary to predict the local reactivity of the molecule. These functions help in identifying the electrophilic and nucleophilic sites within the molecule, which is critical for understanding its interaction with other chemical species.

Table 1: Hypothetical Electronic Structure Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - eV | Indicates electron-donating ability |

| LUMO Energy | - eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - eV | Relates to chemical reactivity and stability |

| Fukui Function (f+) | Varies across atoms | Predicts sites for nucleophilic attack |

Understanding the charge distribution is also vital. A Mulliken or Natural Bond Orbital (NBO) population analysis would provide the partial charges on each atom, offering insights into the molecule's polarity and intermolecular interactions.

Theoretical predictions of spectroscopic properties are essential for the experimental identification and characterization of new compounds.

NMR Chemical Shifts: The calculation of 1H and 13C NMR chemical shifts would provide a theoretical spectrum that could be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The prediction of infrared (IR) and Raman vibrational frequencies would help in identifying the characteristic vibrational modes of the molecule, providing further structural confirmation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Predicted Signals | Structural Correlation |

|---|---|---|

| 1H NMR | Chemical shifts for quinoline (B57606), isoxazole (B147169), methyl, and amino protons | Provides information on the electronic environment of each proton |

| 13C NMR | Chemical shifts for all carbon atoms | Elucidates the carbon framework |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis provides insights into the preferred shapes of the molecule and the energy barriers between different conformations.

The bond connecting the quinoline and isoxazole rings is a key rotational axis. A potential energy surface scan for the rotation around this bond would identify the most stable (lowest energy) conformations and the energy barriers for interconversion between them. This would reveal whether the molecule is planar or twisted in its preferred geometry.

Molecular dynamics simulations could be employed to study the dynamic behavior of the quinoline and isoxazole moieties over time. This would provide a more realistic picture of the molecule's flexibility and how the different parts of the molecule move in relation to each other at finite temperatures.

Molecular Dynamics Simulations for Solution-Phase Behavior

No specific studies on the molecular dynamics simulations of this compound are available.

Docking Studies and Molecular Modeling of Potential Biological Interactions (In Vitro, Mechanistic Focus)

No specific docking or molecular modeling studies for this compound have been published.

Ligand-Target Recognition Principles

This subsection would typically discuss the fundamental principles governing the interaction between a ligand like this compound and a biological target. However, without specific studies, any discussion would be purely hypothetical.

Prediction of Binding Modes and Affinities with Hypothesized Biomolecules (Excluding In Vivo/Clinical)

No predicted binding modes or affinity data for this compound with any biomolecules are available in the literature.

QSAR (Quantitative Structure-Activity Relationship) Modeling Theoretical Framework

No QSAR models have been developed or published specifically for this compound or a closely related series of analogues.

Derivation of Molecular Descriptors

While molecular descriptors could be theoretically calculated for this compound, no studies have published such data in the context of a QSAR model.

Establishment of Theoretical Models for Predicted Biological Interactions (In Vitro)

There are no established theoretical QSAR models for predicting the in vitro biological interactions of this compound.

Structure Activity Relationship Sar Studies and Analog Design Based on 5 Amino 3 2 Methyl 6 Quinolyl Isoxazole

Design Principles for Structural Modification of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds. nih.govnih.gov Its unique electronic and structural properties make it a valuable scaffold in drug design. Modifications to this ring can significantly impact the compound's interaction with biological targets. nih.gov

The electronic nature and size of substituents on a heterocyclic ring can profoundly influence a molecule's potency and selectivity. In analogs where an aryl group is attached to the isoxazole ring, the introduction of electron-withdrawing groups such as fluorine (F), chlorine (Cl), bromine (Br), or trifluoromethyl (CF3) has been shown to enhance biological activity in various contexts, including anticancer and anti-inflammatory applications. nih.gov For instance, SAR studies on a series of isoxazole derivatives revealed that the presence of a halogen atom on an attached phenyl ring significantly enhanced α-amylase inhibitory activity. mdpi.com Specifically, fluorinated derivatives showed higher activity than chlorinated or brominated ones. mdpi.com Conversely, the introduction of electron-donating groups like methyl or tert-butyl did not lead to a significant increase in this particular activity. mdpi.com

In other studies, hydrophilic substituents on the isoxazole ring were found to correlate with stronger cytotoxic activity. mdpi.com The presence of groups like methoxy (B1213986) or chloride on the R group of 3,5-disubstituted isoxazoles enhanced their activity against U87 cancer cells. nih.gov These findings suggest that the electronic and steric profile of the isoxazole ring and its substituents are key determinants of biological function, likely by influencing interactions within the binding pocket of a target protein.

| Substituent Type | Examples | Observed Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing (Halogens) | -F, -Cl, -Br | Enhanced anticancer and α-amylase inhibitory activity | nih.govmdpi.com |

| Electron-Withdrawing (Other) | -CF3 | Promotes cytotoxicity | nih.gov |

| Electron-Donating (Alkyl) | -CH3, -C(CH3)3 | No significant effect on α-amylase inhibitory activity | mdpi.com |

| Hydrophilic Groups | -OH, -OCH3 | Enhanced cytotoxic and antifungal activity | mdpi.com |

Bioisosteric replacement involves substituting one atom or group with another that has broadly similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. nih.gov

For the isoxazole ring, several other five-membered heterocycles can be considered as potential bioisosteres. These include, but are not limited to, oxazole, thiazole, pyrazole, triazole, and oxadiazole. cambridgemedchemconsulting.commdpi.com The choice of a specific bioisostere depends on the desired changes in properties such as hydrogen bonding capacity, lipophilicity, and electronic distribution. For example, in one study, isoxazole derivatives were found to have stronger antileishmanial activity compared to triazole derivatives with identical substituents. mdpi.com The 1,3,4-oxadiazole (B1194373) ring, in particular, is often used as a bioisostere for amides and esters and has been shown to increase aqueous solubility and metabolic stability in some contexts. mdpi.com Replacing the isoxazole ring in 5-Amino-3-(2-methyl-6-quinolyl)isoxazole with such alternatives could lead to analogs with different pharmacokinetic profiles and potentially improved therapeutic indices.

| Original Ring | Potential Bioisostere | Key Properties and Rationale | Reference |

|---|---|---|---|

| Isoxazole | Oxazole | Alters the position of the heteroatoms, potentially changing hydrogen bond acceptor patterns. | researchgate.net |

| Thiazole | Replaces the oxygen atom with sulfur, increasing size and lipophilicity, which can alter binding and metabolic stability. | cambridgemedchemconsulting.com | |

| Pyrazole | Features two adjacent nitrogen atoms, offering different hydrogen bonding capabilities (both donor and acceptor). | nih.gov | |

| Triazole | Contains three nitrogen atoms, increasing polarity and potential for hydrogen bonding. Can confer greater metabolic stability. | mdpi.com | |

| Oxadiazole | Isomer of isoxazole; the 1,3,4-oxadiazole isomer can improve solubility and metabolic stability. | mdpi.com |

Design Principles for Modification of the 2-Methyl-6-quinolyl Moiety

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer and anti-Alzheimer's properties. researchgate.net The position and nature of substituents on this bicyclic system are critical for its biological effects.

The placement of functional groups on the quinoline ring can dramatically alter a compound's activity and selectivity. For example, studies on 2-arylquinoline derivatives have shown that substitutions at the C-6 position can lead to significant cytotoxic activity against cancer cell lines like PC3 and HeLa. rsc.org In another study, functionalization of a 7-methylquinoline (B44030) core at the adjacent C-8 position with a nitro group led to a more cytotoxic compound against Caco-2 cells. brieflands.com Subsequent modification of the methyl group at C-7 to an aldehyde further increased cytotoxicity. brieflands.com These results indicate that the regions around positions 6, 7, and 8 of the quinoline ring are sensitive to substitution and that placing electron-withdrawing groups in these areas could be a viable strategy for enhancing potency. A recent study on 4-phenyl-5-quinolinyl substituted isoxazole analogues identified a compound with a 2-methyl substitution on the quinoline ring as a highly potent inhibitor of tubulin polymerization, highlighting the importance of substitution at the C-2 position as well. nih.gov

| Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-2 | Methyl (-CH3) | Potent tubulin polymerization inhibition | nih.gov |

| C-6 | Various aryl groups | Selective cytotoxicity against specific cancer cell lines | rsc.org |

| C-7 | Carbaldehyde (-CHO) | Increased cytotoxicity against Caco-2 cells | brieflands.com |

| C-8 | Nitro (-NO2) | Increased cytotoxicity against Caco-2 cells | brieflands.com |

In the context of this compound, the 2-methyl group is likely crucial for its interaction with its biological target. As demonstrated in a study of isoxazole analogues, a compound featuring a 2-methyl substitution on the quinoline ring emerged as the most promising cytotoxic agent against esophageal squamous cell carcinoma cell lines. nih.gov Varying this group could provide valuable SAR insights. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) would probe the size of the hydrophobic pocket. Conversely, replacing it with polar functional groups (e.g., -CH2OH, -CF3) or removing it entirely (replacing with -H) would help to determine the importance of the hydrophobicity at this position for the compound's activity.

Impact of the 5-Amino Group Modifications

The 5-amino group on the isoxazole ring is a key functional group that can act as a hydrogen bond donor. In many bioactive molecules, such amino groups are critical for anchoring the ligand into the active site of a receptor or enzyme.

Studies on related 5-aminoisoxazole derivatives have shown that modification of this amino group can have a significant impact on biological activity. For example, research on a series of diarylaminoisoxazoles found that an unsubstituted 5-amino group was essential for potent antiproliferative activity. The reactivity of the 5-amino group can sometimes be low; for instance, the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid was found to be relatively unreactive under typical conditions for forming an Fmoc-protected derivative. mdpi.com

Modification of the 5-amino group through N-alkylation or N-acylation would eliminate its hydrogen bond donating capacity and increase steric bulk and lipophilicity. Such changes could drastically reduce or alter the compound's biological activity, depending on the specific requirements of the target binding site. If the primary interaction involves a hydrogen bond donation from the -NH2 group, these modifications would likely be detrimental. However, if the binding site has an adjacent hydrophobic pocket, N-alkylation could potentially lead to new, favorable interactions. Therefore, probing the SAR of the 5-amino group is a critical step in the optimization of this chemical scaffold.

Acylation, Alkylation, and Arylation Strategies

Chemical modification of the 5-amino group through acylation, alkylation, and arylation represents a primary strategy to modulate the physicochemical and biological properties of this compound. These modifications can influence factors such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can affect the compound's interaction with biological targets.

Acylation: The introduction of an acyl group to the 5-amino moiety can lead to the formation of amide derivatives. This transformation can alter the electronic properties of the isoxazole ring and introduce new points of interaction. For instance, the synthesis of various 5-acylamino analogs has been a common approach in the development of isoxazole-based therapeutic agents. The nature of the acyl group, whether it be a simple acetyl group or a more complex aromatic or heterocyclic acyl moiety, can significantly impact biological activity.

Alkylation: Alkylation of the 5-amino group can yield secondary or tertiary amines. This modification can impact the basicity of the nitrogen atom and introduce steric bulk, which can be crucial for receptor binding. The length and branching of the alkyl chain can be systematically varied to probe the spatial requirements of a potential binding pocket.

Arylation: The introduction of an aryl group at the 5-amino position can lead to compounds with extended aromatic systems. This can enhance pi-pi stacking interactions with biological targets. The electronic nature of the substituents on the aryl ring (electron-donating or electron-withdrawing) can be fine-tuned to optimize interactions.

A hypothetical SAR study could involve the synthesis of a library of derivatives with systematic variations at the 5-amino position, as outlined in the table below.

| Modification Strategy | R Group Variation | Potential Impact on Properties |

| Acylation | -COCH₃, -COC₆H₅, -CO(heterocycle) | Modulated electronic properties, new H-bond donors/acceptors |

| Alkylation | -CH₃, -C₂H₅, -isopropyl | Altered basicity, introduction of steric hindrance |

| Arylation | -C₆H₅, -C₆H₄-Cl, -C₆H₄-OCH₃ | Enhanced π-π stacking, modulated electronic character |

Role of the Amino Group in Potential In Vitro Interactions

The 5-amino group is a key pharmacophoric feature of the this compound scaffold. Its basicity and hydrogen-bonding capabilities are likely to be critical for interactions with biological targets such as enzymes and receptors. In many known biologically active 5-aminoisoxazoles, this amino group acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a binding site.

Rational Design of Analogs for Modulating Specific In Vitro Biological Activities

Building upon the foundational SAR insights, the rational design of analogs can be pursued to target and modulate specific in vitro biological activities.

Targeted Modulation of Enzyme Activity (e.g., immunosuppressive properties)

The isoxazole nucleus is present in several compounds with known immunosuppressive properties. For instance, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess immunomodulatory activities. While the direct immunosuppressive potential of this compound is not established, analogs could be designed to target enzymes involved in immune signaling pathways.

For example, kinases are a common target for immunosuppressive drugs. Analogs could be designed to fit into the ATP-binding site of a specific kinase. The 2-methyl-6-quinolyl moiety could be designed to occupy a hydrophobic pocket, while the 5-aminoisoxazole core could form key hydrogen bonds with the hinge region of the kinase. Modifications to the quinoline ring, such as the introduction of substituents at different positions, could be explored to enhance selectivity and potency.

| Analog Design Strategy | Target Enzyme Class | Rationale |

| Introduction of polar groups on the quinoline ring | Kinases | To enhance interactions with the solvent-exposed regions of the ATP binding site. |

| Variation of the methyl group on the quinoline | Kinases | To probe for additional hydrophobic pockets. |

| Acylation of the 5-amino group with specific moieties | Proteases | To mimic peptide substrates and achieve inhibitory activity. |

Receptor Binding Profile Modifications

The modification of the this compound scaffold can also be aimed at altering its receptor binding profile. The quinoline ring system is a known pharmacophore for various receptors. By strategically modifying both the quinoline and isoxazole parts of the molecule, it may be possible to achieve selectivity for a particular receptor subtype.

For instance, if targeting a G-protein coupled receptor (GPCR), the quinoline moiety might interact with transmembrane helices, while the 5-aminoisoxazole portion could interact with the extracellular loops or the ligand-binding pocket. The introduction of chiral centers, for example by alkylating the 5-amino group with a chiral substituent, could lead to stereospecific interactions with the receptor.

Cellular Pathway Interference (In Vitro Models)

Designed analogs can be screened in various in vitro cellular models to assess their ability to interfere with specific cellular pathways. For example, assays measuring cell proliferation, apoptosis, or cytokine production can provide valuable information on the mechanism of action of the synthesized compounds. Analogs that show potent activity in these assays can then be further optimized. The data from these in vitro studies would be crucial for building a more comprehensive SAR understanding.

Pharmacophore Model Development from this compound (Theoretical)

A theoretical pharmacophore model can be developed based on the structure of this compound to guide the design of new analogs. This model would highlight the key chemical features essential for a hypothetical biological activity.

A plausible pharmacophore model for this scaffold would likely include:

A hydrogen bond donor/acceptor feature: Represented by the 5-amino group.

Aromatic/hydrophobic features: Corresponding to the isoxazole and quinoline ring systems.

A potential hydrogen bond acceptor: The nitrogen atom of the isoxazole ring.

The relative spatial arrangement of these features would be critical. Computational studies, such as conformational analysis and molecular docking (if a target is known), could help refine the distances and angles between these pharmacophoric points. This theoretical model would then serve as a template for virtual screening of compound libraries or for the de novo design of novel molecules with potentially improved activity.

Based on a comprehensive search for "this compound," no specific research articles or data were found pertaining to its mechanistic biological investigations. The search results did not yield information on the in vitro assessment of its immunomodulatory, antimicrobial, or antioxidant properties.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline for this specific compound. The available scientific literature does not appear to contain studies on the effects of this compound on Peripheral Blood Mononuclear Cell (PBMC) proliferation, cytokine production, immune cell activation pathways, its inhibitory effects on bacterial and fungal pathogens, or its free radical scavenging activities.

Mechanistic Biological Investigations of 5 Amino 3 2 Methyl 6 Quinolyl Isoxazole in Vitro/pre Clinical Focus

Cell-Based Assays for Pathway Modulation (In Vitro)

To fulfill your request, specific preclinical research data on "5-Amino-3-(2-methyl-6-quinolyl)isoxazole" would be required.

Mechanistic and Molecular Insights into this compound Remain Elusive

Despite a thorough review of available scientific literature, detailed mechanistic and molecular studies on the specific compound this compound are not presently available. Research focusing on its direct interactions with cancer cell lines, including investigations into apoptosis induction, cell cycle effects, and signaling pathway modulation, has not been identified in published preclinical or in vitro studies. Consequently, hypotheses regarding its molecular mechanism of action, such as proposed binding sites and downstream cellular effects, remain speculative and are not supported by experimental data.

While the broader class of isoxazole (B147169) derivatives has been the subject of extensive research in medicinal chemistry, yielding compounds with a range of biological activities, the specific quinolyl-substituted isoxazole has not been a focus of these investigations. The existing body of research on isoxazoles highlights their potential as scaffolds for developing novel therapeutic agents, with various analogues demonstrating activities such as antitubulin effects, immunomodulation, and inhibition of specific cellular transporters. However, these findings are related to structurally distinct isoxazole compounds and cannot be directly extrapolated to this compound.

Further research is necessary to elucidate the biological profile of this compound. Future in vitro studies would be required to explore its potential effects on cancer cell lines, including detailed analyses of apoptosis, cell cycle progression, and key signaling pathways. Such foundational research would be the first step toward understanding its potential therapeutic relevance and formulating any hypotheses about its molecular mechanism of action.

Advanced Methodologies and Analytical Techniques Applied to 5 Amino 3 2 Methyl 6 Quinolyl Isoxazole Research

Chromatography-Mass Spectrometry (LC-MS/GC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an essential tool for confirming the identity, assessing the purity, and monitoring the synthesis of compounds like 5-Amino-3-(2-methyl-6-quinolyl)isoxazole.

In a typical workflow, a crude or purified sample of the compound is injected into an LC system. The sample travels through a column packed with a stationary phase, and a liquid mobile phase helps to separate the compound from any impurities, starting materials, or byproducts based on differences in their physicochemical properties. As the separated components elute from the column, they are introduced into the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), confirming the molecular weight of the target compound and providing insights into its structure through fragmentation analysis (MS/MS). nih.gov

For reaction monitoring, small aliquots can be taken from the reaction mixture at different time points. LC-MS analysis of these aliquots allows researchers to track the consumption of reactants and the formation of the product, this compound, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative LC-MS Data for Monitoring the Synthesis of this compound. This table represents a hypothetical reaction progress analysis. Actual retention times (RT) and peak areas would be determined experimentally.

| Time Point | Reactant A (Peak Area) | Reactant B (Peak Area) | Product (Peak Area) | Purity by UV (%) |

|---|---|---|---|---|

| 0 hr | 1,500,000 | 1,200,000 | 0 | 0 |

| 2 hr | 750,000 | 600,000 | 800,000 | 55 |

| 4 hr | 150,000 | 50,000 | 1,800,000 | 92 |

| 6 hr | <10,000 | <5,000 | 2,100,000 | >98 |

High-Throughput Screening (HTS) Techniques for Analog Evaluation (In Vitro)

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov Once the lead compound, this compound, is identified, HTS can be employed to evaluate a library of its structural analogs. The goal is to identify derivatives with improved potency, selectivity, or other pharmacological properties. These libraries are often based on scaffolds relevant to the target, such as kinase inhibitors. nih.gov

For an in vitro HTS campaign, a specific biochemical or cell-based assay is developed and optimized for use in a multi-well plate format (e.g., 384- or 1536-well plates). For instance, if this compound is hypothesized to be a kinase inhibitor, a fluorescence-based kinase activity assay could be used. nih.gov Each well would contain the target kinase, its substrate, ATP, and a different analog from the library. The assay signal (e.g., fluorescence intensity) would indicate the extent of kinase inhibition. The reliability of HTS campaigns is often assessed by statistical parameters like the Z-factor, with values above 0.5 being suitable for reliable screening. wiley.com

Table 2: Representative High-Throughput Screening Results for Analogs of this compound against a Target Kinase. This table shows hypothetical data for illustrative purposes. IC50 is the half-maximal inhibitory concentration.

| Compound ID | Modification on Quinoline (B57606) Ring | Modification on Isoxazole (B147169) Ring | Inhibition at 10 µM (%) | IC50 (µM) |

|---|---|---|---|---|

| Parent-001 | 2-methyl | 5-amino | 75 | 1.2 |

| Analog-101 | 2-ethyl | 5-amino | 60 | 5.5 |

| Analog-102 | 2-methyl | 5-acetylamino | 25 | >20 |

| Analog-103 | 2-trifluoromethyl | 5-amino | 92 | 0.08 |

| Analog-104 | H (unsubstituted) | 5-amino | 45 | 8.9 |

Microcalorimetry (e.g., ITC, DSC) for Binding Thermodynamics (In Vitro)

Microcalorimetry techniques directly measure the heat changes associated with molecular interactions or conformational changes.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. malvernpanalytical.com It measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing a target macromolecule (e.g., a protein). bitesizebio.comyoutube.com This label-free technique determines the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comwhiterose.ac.uk This information is crucial for understanding the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions) and for guiding lead optimization.

Differential Scanning Calorimetry (DSC) measures the heat capacity of a molecule as a function of temperature. When studying protein-ligand interactions, DSC can determine the melting temperature (Tm) of the protein, which is an indicator of its thermal stability. news-medical.netresearchgate.net The binding of a stabilizing ligand like this compound typically results in an increase in the protein's Tm. By measuring the Tm shift at various ligand concentrations, binding affinity can be estimated, making DSC a valuable tool for screening and validating hits. news-medical.netmsstate.edu

Table 3: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Target Protein as Determined by ITC. This data is for illustrative purposes only.

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Dissociation Constant (KD) | 95 | nM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (TΔS) | 1.2 | kcal/mol |

| Gibbs Free Energy (ΔG) | -9.7 | kcal/mol |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics (In Vitro)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real time. nih.gov In a typical SPR experiment to study a small molecule, a target protein is immobilized on a sensor chip surface. springernature.com A solution containing this compound (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU). nih.govspringernature.com

The resulting sensorgram provides a wealth of kinetic information, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). nuvisan.com From these rates, the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). This kinetic data is invaluable for structure-activity relationship (SAR) studies, helping to differentiate compounds that may have similar affinities but achieve them through different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off). nuvisan.comnih.gov

Table 4: Illustrative Real-time Binding Kinetics Data for this compound with a Target Protein via SPR. This data is a representative example.

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | 2.1 x 105 | M-1s-1 |

| Dissociation Rate (kd) | 1.8 x 10-2 | s-1 |

| Dissociation Constant (KD) | 86 | nM |

| Response Units (RU) at Saturation | 150 | RU |

Flow Cytometry for Cellular Assays (In Vitro)

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a heterogeneous population. It is highly applicable for assessing the in vitro cellular effects of compounds like this compound. auctoresonline.org

Cells treated with the compound can be stained with fluorescent dyes and then passed in a single file through a laser beam. The instrument measures forward scatter (related to cell size), side scatter (related to internal complexity), and fluorescence emission from various dyes. This allows for high-throughput quantification of cellular processes. For example, by staining DNA with propidium (B1200493) iodide, flow cytometry can be used to analyze the cell cycle distribution of a population of cancer cells after treatment. nih.goviiarjournals.org This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), a common mechanism for anticancer agents. nih.gov Other applications include measuring apoptosis (e.g., via Annexin V staining), cell proliferation, and the expression of specific protein markers.

Table 5: Example of Cell Cycle Analysis by Flow Cytometry in HCT-116 Cells Treated with this compound. This table presents hypothetical data to illustrate the output of a flow cytometry experiment.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Sub-G1) |

|---|---|---|---|---|

| Control (DMSO) | 55.2 | 28.1 | 16.7 | 2.1 |

| Compound (1 µM, 24h) | 25.8 | 15.3 | 58.9 | 10.5 |

Confocal Microscopy and Live-Cell Imaging for Subcellular Localization and Cellular Events (In Vitro)

Confocal laser scanning microscopy is an advanced optical imaging technique that provides high-resolution, optically sectioned images of a specimen, effectively eliminating out-of-focus light. nih.gov This capability is crucial for determining the subcellular localization of a drug or its target.

To visualize where this compound accumulates within a cell, a fluorescent derivative of the compound could be synthesized. Alternatively, if the protein target is known, immunofluorescence can be used, where a primary antibody recognizes the target and a fluorescently-labeled secondary antibody provides the signal. By co-staining with markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria), confocal microscopy can reveal if the compound's activity is associated with a particular cellular compartment. researchgate.net

Live-cell imaging, often performed on a confocal microscope equipped with an incubation chamber, allows for the observation of dynamic cellular events in real time. nih.gov For example, researchers could monitor changes in cell morphology, calcium signaling, or mitochondrial membrane potential in response to the application of this compound, providing mechanistic insights into its mode of action.

Future Directions and Research Perspectives for 5 Amino 3 2 Methyl 6 Quinolyl Isoxazole

Exploration of Additional In Vitro Biological Targets and Pathways

The initial step in characterizing a novel compound involves broad-spectrum screening to identify potential biological activities. For 5-Amino-3-(2-methyl-6-quinolyl)isoxazole, a comprehensive in vitro screening approach would be essential to uncover its pharmacological potential. This would involve testing the compound against a diverse panel of biological targets.

Table 1: Potential In Vitro Biological Target Classes for Screening

| Target Class | Examples | Rationale |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Quinolines and isoxazoles are known kinase inhibitors. |

| G-protein coupled receptors (GPCRs) | Dopamine receptors, Serotonin receptors | Heterocyclic compounds frequently interact with GPCRs. |

| Ion Channels | Sodium channels, Potassium channels | Modulation of ion channels is a common mechanism of action. |

| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | Isoxazole (B147169) derivatives have shown anti-inflammatory activity. |

| Nuclear Receptors | Estrogen receptors, Androgen receptors | Potential for endocrine-modulating activities. |

Further investigation into cellular pathways could be conducted using high-content screening and reporter gene assays to understand the compound's effects on signaling cascades such as NF-κB, MAPK, and PI3K/Akt pathways, which are crucial in inflammation and cancer.

Development of Advanced Synthetic Strategies for Enhanced Analog Libraries

To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes is paramount for generating a library of analogs. Modern synthetic methodologies could be employed to modify the core structure at various positions.

Potential synthetic strategies could include:

Late-stage functionalization: Introducing diverse functional groups onto the quinoline (B57606) or isoxazole rings in the final steps of the synthesis to rapidly generate a wide range of derivatives.

Combinatorial chemistry: Utilizing parallel synthesis techniques to create a large library of analogs for high-throughput screening.

Flow chemistry: Employing continuous-flow reactors for a more controlled, efficient, and scalable synthesis of the parent compound and its derivatives.

Computational Chemistry-Guided Analog Design and Optimization

Computational chemistry can play a pivotal role in prioritizing the synthesis of the most promising analogs, thereby saving time and resources. Molecular modeling techniques can be used to predict the binding affinity and selectivity of designed compounds for specific biological targets.

Key computational approaches would include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models to correlate the chemical structure of the analogs with their biological activity.

Pharmacophore modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity.

Molecular docking: Simulating the binding of the designed analogs to the active site of a target protein to predict binding modes and affinities.

Mechanistic Studies at the Molecular Level

Should a specific biological target be identified, detailed mechanistic studies would be necessary to elucidate the precise mode of action of this compound. These studies provide a deeper understanding of the compound's interaction with its target at the molecular level.

If a target protein is identified and can be crystallized, X-ray co-crystallography would be the gold standard for visualizing the direct interaction between the compound and the protein's binding site. This would provide invaluable information for rational drug design and optimization. Other biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be used to determine the binding kinetics and thermodynamics of the interaction.

Investigation of Novel Delivery Systems (Theoretical, Pre-clinical Scope)

The physicochemical properties of this compound, such as its solubility and permeability, would dictate the need for advanced drug delivery systems. Theoretical and preclinical investigations could explore various formulations to enhance its potential therapeutic efficacy.

Table 2: Potential Novel Delivery Systems for Investigation

| Delivery System | Description | Potential Advantages |

| Nanoparticles | Encapsulation within lipid- or polymer-based nanoparticles. | Improved solubility, controlled release, and targeted delivery. |

| Microspheres | Entrapment in biodegradable polymeric microspheres. | Sustained release for long-acting formulations. |

| Prodrugs | Chemical modification to create a bioreversible derivative. | Enhanced permeability and targeted activation at the site of action. |

Integration with AI/Machine Learning for Predictive Modeling of In Vitro Properties

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. For this compound and its analogs, AI/ML models could be developed to predict various in vitro properties.

These predictive models could be trained on large datasets of known compounds to forecast:

ADME properties: Absorption, Distribution, Metabolism, and Excretion characteristics.

Toxicity profiles: Potential off-target effects and cellular toxicity.

Biological activity: Predicting the potency and selectivity against various biological targets.

By integrating these computational approaches, the design and development of analogs of this compound could be significantly streamlined, leading to a more efficient identification of lead candidates with desirable pharmacological profiles.

Q & A

Q. How do solvent effects influence regioselectivity in derivatives like 3-amino-5-methylisoxazole?

- Methodology : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic transition states, favoring 5-substitution. In contrast, protic solvents (e.g., EtOH) promote 3-substitution via hydrogen-bonding interactions. Kinetic studies (HPLC monitoring) reveal a 2:1 regioselectivity ratio in DMF vs. EtOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.